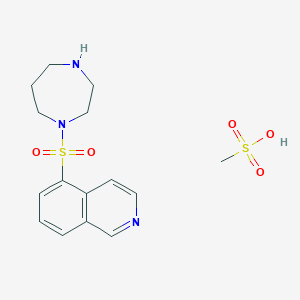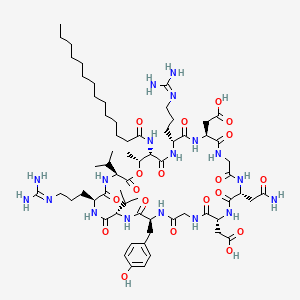
Virgilagicin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Virgilagicin is a Gram-positive active antibiotic known for its dual polyprenyl phosphate binding mechanism, which impedes the development of resistance. This compound is part of a family of antibiotics that have shown significant promise in combating multidrug-resistant Gram-positive pathogens .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of virgilagicin involves bioinformatically predicted non-ribosomal polypeptide synthetase encoded structures. These structures are produced through total chemical synthesis, a method that bypasses the need for microbial natural product extraction . The synthetic route typically involves the assembly of the peptide backbone followed by the incorporation of lipid moieties.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing automated peptide synthesizers and large-scale purification techniques to ensure high yield and purity. The reaction conditions would be optimized for scalability, including temperature control, solvent selection, and reaction time management.
Analyse Chemischer Reaktionen
Types of Reactions: Virgilagicin undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the lipid moieties attached to the peptide backbone.
Reduction: Reduction reactions can alter the peptide bonds or the lipid chains.
Substitution: Substitution reactions can occur at various positions on the peptide backbone or the lipid chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated or dealkylated products.
Wissenschaftliche Forschungsanwendungen
Virgilagicin has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying antibiotic resistance mechanisms and the development of new antibiotics.
Biology: this compound is used to investigate the interactions between antibiotics and bacterial cell walls.
Medicine: Its potent activity against multidrug-resistant pathogens makes it a candidate for developing new therapeutic agents.
Industry: this compound can be used in the development of new antimicrobial coatings and materials
Wirkmechanismus
Virgilagicin exerts its effects by binding to polyprenyl phosphates, specifically undecaprenyl phosphate and undecaprenyl pyrophosphate. These molecules are essential for transporting glycopeptide subunits to the bacterial cell wall, where they are polymerized to build the cell wall. By binding to these targets, this compound disrupts cell wall synthesis, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Cilagicin: Another antibiotic with a similar dual polyprenyl phosphate binding mechanism.
Paenilagicin: Shares structural similarities and resistance-evading properties with virgilagicin.
Comparison: this compound is unique in its ability to evade resistance even after prolonged exposure, a feature it shares with cilagicin and paenilagicin. this compound has shown slightly higher activity against certain pathogens like Clostridium difficile compared to cilagicin .
Eigenschaften
Molekularformel |
C65H106N18O19 |
|---|---|
Molekulargewicht |
1443.6 g/mol |
IUPAC-Name |
2-[(3S,6S,9S,12S,18R,21R,27S,30R,33S,34R)-21-(2-amino-2-oxoethyl)-18-(carboxymethyl)-6,30-bis[3-(diaminomethylideneamino)propyl]-12-[(4-hydroxyphenyl)methyl]-34-methyl-2,5,8,11,14,17,20,23,26,29,32-undecaoxo-3,9-di(propan-2-yl)-33-(tetradecanoylamino)-1-oxa-4,7,10,13,16,19,22,25,28,31-decazacyclotetratriacont-27-yl]acetic acid |
InChI |
InChI=1S/C65H106N18O19/c1-7-8-9-10-11-12-13-14-15-16-17-22-47(86)81-54-37(6)102-63(101)53(36(4)5)83-58(96)41(21-19-28-72-65(69)70)77-61(99)52(35(2)3)82-60(98)42(29-38-23-25-39(84)26-24-38)75-48(87)33-73-56(94)45(32-51(91)92)80-59(97)43(30-46(66)85)76-49(88)34-74-55(93)44(31-50(89)90)79-57(95)40(78-62(54)100)20-18-27-71-64(67)68/h23-26,35-37,40-45,52-54,84H,7-22,27-34H2,1-6H3,(H2,66,85)(H,73,94)(H,74,93)(H,75,87)(H,76,88)(H,77,99)(H,78,100)(H,79,95)(H,80,97)(H,81,86)(H,82,98)(H,83,96)(H,89,90)(H,91,92)(H4,67,68,71)(H4,69,70,72)/t37-,40-,41+,42+,43-,44+,45-,52+,53+,54+/m1/s1 |
InChI-Schlüssel |
WCHYTROQVHAIAV-YMELRWSFSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCC(=O)N[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CNC(=O)[C@@H](NC(=O)[C@H](NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC(=O)CNC(=O)C(NC(=O)C(NC1=O)CCCN=C(N)N)CC(=O)O)CC(=O)N)CC(=O)O)CC2=CC=C(C=C2)O)C(C)C)CCCN=C(N)N)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


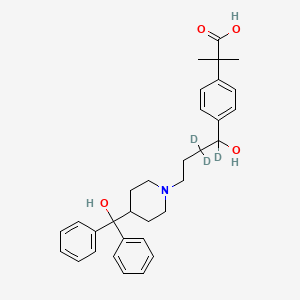

![L-Glutamic acid, N-[(1,1-dimethylethoxy)carbonyl]-, 5-(9H-fluoren-9-ylmethyl) ester](/img/structure/B12368709.png)
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyhexanethioate](/img/structure/B12368714.png)
![N-[4-[[5-chloro-4-[6-[(3-fluorophenyl)methylamino]pyridin-2-yl]pyridin-2-yl]amino]cyclohexyl]-4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]benzamide](/img/structure/B12368733.png)
![2-N-bromo-4-N-[(Z)-1H-indol-3-ylmethylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine](/img/structure/B12368734.png)
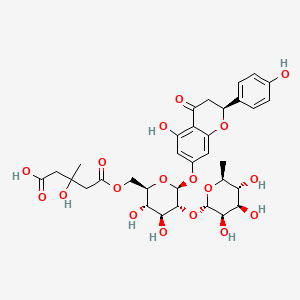

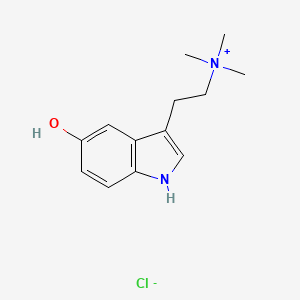
![3,4-difluoro-N-[[(4S)-4-(2-methylpyrazol-3-yl)-2,5-dioxoimidazolidin-4-yl]methyl]-2-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12368751.png)
![1-[(2R,4R,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12368757.png)
![(2R)-2-amino-4,4-dimethyl-N-[3-methyl-4-(2-methyl-1H-pyrrolo[2,3-b]pyridin-4-yl)phenyl]pentanamide](/img/structure/B12368766.png)
